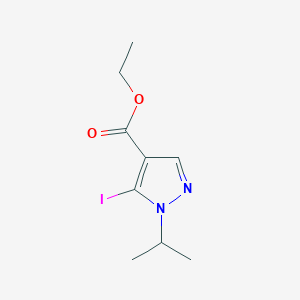
5-Yodo-1-isopropil-1H-pirazol-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C9H13IN2O2 and its molecular weight is 308.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
5-Yodo-1-isopropil-1H-pirazol-4-carboxilato de etilo: es un compuesto valioso en la síntesis orgánica. Sirve como intermedio para la preparación de varios compuestos heterocíclicos debido a la naturaleza reactiva del anillo de pirazol y el sustituyente yodo . El grupo éster etílico puede someterse a hidrólisis, lo que permite una mayor funcionalización de la posición carboxilato.
Química Medicinal
En química medicinal, este compuesto se utiliza para la síntesis de posibles farmacóforos. El grupo yodo es particularmente útil para crear nuevos enlaces a través de reacciones de acoplamiento cruzado catalizadas por paladio, lo que puede conducir a nuevos candidatos a fármacos .
Agricultura
El grupo pirazol es conocido por sus propiedades herbicidasThis compound podría usarse para sintetizar nuevos herbicidas a base de pirazol, contribuyendo al desarrollo de productos químicos agrícolas .
Ciencia de Materiales
Este compuesto puede encontrar aplicaciones en la ciencia de los materiales, particularmente en la síntesis de semiconductores orgánicos o como precursor de materiales avanzados con propiedades electrónicas específicas .
Ciencia Ambiental
En la ciencia ambiental, This compound puede ser objeto de estudio por sus productos de degradación y su impacto ambiental. Comprender su estabilidad y descomposición podría informar las estrategias de control de la contaminación .
Química Analítica
Como un estándar o compuesto de referencia, This compound se puede usar en métodos analíticos como RMN, HPLC, LC-MS y UPLC para calibrar instrumentos o validar procedimientos analíticos .
Bioquímica
En bioquímica, la reactividad del compuesto se puede aprovechar para estudiar las interacciones enzima-sustrato, especialmente las que involucran moléculas halogenadas. También podría usarse para etiquetar biomoléculas o como una sonda en ensayos bioquímicos .
Fotofísica
El grupo yodo en This compound puede estar involucrado en efectos de átomos pesados, que son útiles para estudiar procesos fotofísicos como el cruce intersistema y la fosforescencia en estudios fotoquímicos .
Mecanismo De Acción
The mechanism of action of pyrazole derivatives often involves interaction with enzymes or receptors in the body, leading to changes in cellular processes. For example, some pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .
Propiedades
IUPAC Name |
ethyl 5-iodo-1-propan-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQVZFBFLOSVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














